molecular formula C14H17FO3S B8080588 Ethyl 6-(2-fluorophenyl)sulfanyl-2-oxohexanoate

Ethyl 6-(2-fluorophenyl)sulfanyl-2-oxohexanoate

Cat. No.: B8080588
M. Wt: 284.35 g/mol
InChI Key: ZEJVIBWNNZCMOZ-UHFFFAOYSA-N
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Description

Compound “Ethyl 6-(2-fluorophenyl)sulfanyl-2-oxohexanoate” is a chemical entity listed in the PubChem database. It is known for its unique structure and properties, which make it a subject of interest in various scientific fields. The compound’s molecular structure and characteristics are pivotal in understanding its applications and behavior in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “Ethyl 6-(2-fluorophenyl)sulfanyl-2-oxohexanoate” involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature, which includes step-by-step procedures to achieve the desired compound. These methods often involve multiple stages of chemical reactions, purification processes, and characterization techniques to ensure the purity and identity of the compound.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” may involve large-scale chemical processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Industrial production often utilizes advanced technologies and equipment to maintain consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Compound “Ethyl 6-(2-fluorophenyl)sulfanyl-2-oxohexanoate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Each type of reaction involves specific reagents and conditions that facilitate the transformation of the compound into different products.

Common Reagents and Conditions:

    Oxidation Reactions: Typically involve oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution Reactions: Often involve nucleophiles or electrophiles, depending on the nature of the substitution.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. Each reaction pathway leads to distinct products that can be further analyzed and characterized.

Scientific Research Applications

Compound “Ethyl 6-(2-fluorophenyl)sulfanyl-2-oxohexanoate” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in various chemical syntheses.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential and pharmacological properties.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of compound “Ethyl 6-(2-fluorophenyl)sulfanyl-2-oxohexanoate” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Understanding the molecular mechanisms is crucial for developing new applications and optimizing its use in different fields.

Comparison with Similar Compounds

  • Compound “CID 2632”
  • Compound “CID 6540461”
  • Compound “CID 5362065”
  • Compound “CID 5479530”

Comparison: Compound “Ethyl 6-(2-fluorophenyl)sulfanyl-2-oxohexanoate” is unique in its structure and properties compared to similar compounds. Each compound has distinct characteristics that influence its behavior in chemical reactions and applications. The comparison highlights the uniqueness of “this compound” and its potential advantages in specific applications.

Properties

IUPAC Name

ethyl 6-(2-fluorophenyl)sulfanyl-2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO3S/c1-2-18-14(17)12(16)8-5-6-10-19-13-9-4-3-7-11(13)15/h3-4,7,9H,2,5-6,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJVIBWNNZCMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCCSC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)CCCCSC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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